molecular formula C15H18BrN3O B213555 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Katalognummer B213555
Molekulargewicht: 336.23 g/mol
InChI-Schlüssel: YEACKJJRTALSIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, commonly known as BIRB-796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are a family of serine/threonine protein kinases that play a crucial role in regulating cellular responses to a variety of stimuli, including stress, inflammation, and growth factors. Inhibition of p38 MAPK has been shown to have therapeutic potential in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Wirkmechanismus

BIRB-796 acts as a highly selective inhibitor of p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, a signaling pathway that plays a key role in regulating the production of pro-inflammatory cytokines and chemokines. By inhibiting p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, BIRB-796 reduces the production of these inflammatory mediators, leading to a decrease in inflammation. In addition, p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been implicated in the regulation of cell proliferation, differentiation, and apoptosis, suggesting that BIRB-796 may have additional effects on these cellular processes.
Biochemical and Physiological Effects:
BIRB-796 has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. In cancer cell lines, it has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal cell death and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

BIRB-796 has several advantages as a tool for studying p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide signaling in vitro and in vivo. It is a highly selective inhibitor of p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, with minimal off-target effects on other signaling pathways. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also some limitations to the use of BIRB-796 in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some disease models. In addition, its effects on other cellular pathways, such as the JNK and ERK pathways, may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on BIRB-796 and its therapeutic applications. One area of interest is the development of more potent and selective p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitors, which may have greater efficacy in treating inflammatory and other diseases. Another area of interest is the use of BIRB-796 in combination with other drugs, such as chemotherapy agents, to enhance their efficacy. Finally, there is ongoing research on the role of p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in other cellular processes, such as autophagy and metabolism, which may lead to the identification of new therapeutic targets for BIRB-796 and other p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitors.

Synthesemethoden

The synthesis of BIRB-796 involves a multi-step process that begins with the reaction of 4-bromo-3-nitrobenzoic acid with 4-isopropylphenylhydrazine to form the corresponding hydrazide. This is followed by reduction of the nitro group to an amino group, and subsequent cyclization with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form the final product. The synthesis of BIRB-796 has been extensively described in the literature, and several modifications to the original procedure have been reported.

Wissenschaftliche Forschungsanwendungen

BIRB-796 has been extensively studied for its potential therapeutic applications in a range of diseases. In preclinical studies, it has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, inflammatory bowel disease, and asthma. In addition, it has been shown to have anti-tumor effects in several cancer cell lines, and to enhance the efficacy of chemotherapy in combination with other drugs. BIRB-796 has also been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and stroke.

Eigenschaften

Produktname

4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molekularformel

C15H18BrN3O

Molekulargewicht

336.23 g/mol

IUPAC-Name

4-bromo-1,5-dimethyl-N-(4-propan-2-ylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H18BrN3O/c1-9(2)11-5-7-12(8-6-11)17-15(20)14-13(16)10(3)19(4)18-14/h5-9H,1-4H3,(H,17,20)

InChI-Schlüssel

YEACKJJRTALSIC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(C)C)Br

Kanonische SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.